
Potassium (4-(1H-pyrazol-1-yl)phenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide is a boron-based compound that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound features a trifluoroborate group attached to a phenyl ring substituted with a pyrazolyl group, making it a valuable reagent in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide typically involves the reaction of 4-(1H-pyrazol-1-yl)phenylboronic acid with potassium fluoride and trifluoromethanesulfonic acid under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor system that maintains optimal reaction conditions. This method ensures high purity and yield of the final product, making it suitable for large-scale applications.
化学反应分析
Types of Reactions: Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenylboronic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding boronic acid.
Substitution: The trifluoroborate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Phenylboronic acid derivatives.
Reduction: Boronic acids.
Substitution: Various substituted boronic acids and boronate esters.
科学研究应用
Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Industry: The compound is used in the production of advanced materials and catalysts.
作用机制
The mechanism by which potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide exerts its effects involves its interaction with molecular targets and pathways. The trifluoroborate group enhances the electrophilicity of the boron atom, facilitating its participation in various chemical reactions. The pyrazolyl group can act as a ligand, forming complexes with transition metals, which are useful in catalysis.
相似化合物的比较
Potassium trifluoro[(1H-pyrazol-1-yl)methyl]boranuide: Similar structure but with a methyl group instead of a phenyl group.
Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)borate: Similar structure but with a methyl group on the pyrazolyl ring.
Potassium trifluoro(1H-pyrazol-4-yl)borate: Similar structure but without the phenyl group.
Uniqueness: Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide is unique due to its phenyl group, which provides additional stability and reactivity compared to its counterparts. This makes it particularly useful in organic synthesis and catalysis.
属性
分子式 |
C9H7BF3KN2 |
|---|---|
分子量 |
250.07 g/mol |
IUPAC 名称 |
potassium;trifluoro-(4-pyrazol-1-ylphenyl)boranuide |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15;/h1-7H;/q-1;+1 |
InChI 键 |
GABJTWQZPOFYSP-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=C(C=C1)N2C=CC=N2)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


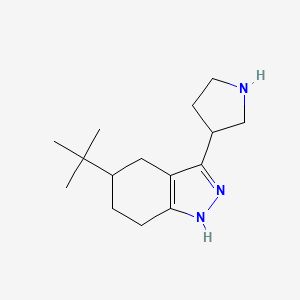
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
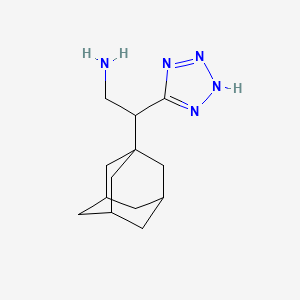

![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
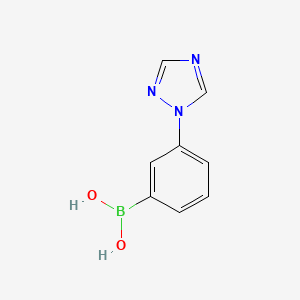
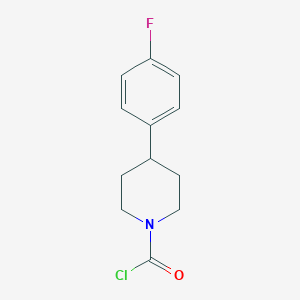
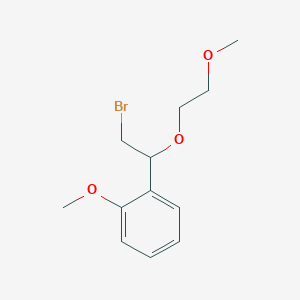
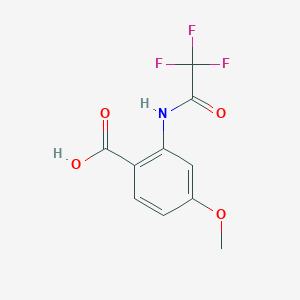

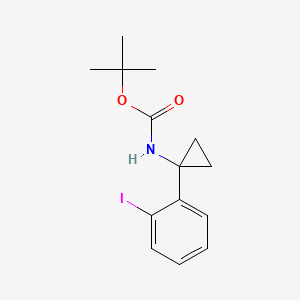
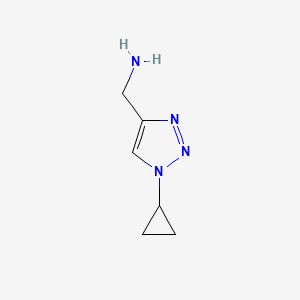
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
